molecular formula C10H10BrNOS B7990375 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B7990375
M. Wt: 272.16 g/mol
InChI Key: QWLHTDGDONTPDY-UHFFFAOYSA-N
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Description

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that belongs to the class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:

    Formation of Pyrrolyl Group: The pyrrolyl group is introduced through a reaction involving 1-methylpyrrole and an appropriate electrophile.

    Coupling Reaction: The brominated thienyl compound is then coupled with the pyrrolyl compound using a suitable base and solvent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-thienyl-(1-methyl-2-pyrrolyl)methanol
  • 3-Bromo-2-thienyl-(1-ethyl-2-pyrrolyl)methanol
  • 3-Bromo-2-thienyl-(1-methyl-3-pyrrolyl)methanol

Uniqueness

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, thienyl group, and pyrrolyl group makes it a versatile compound with diverse applications .

Properties

IUPAC Name

(3-bromothiophen-2-yl)-(1-methylpyrrol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c1-12-5-2-3-8(12)9(13)10-7(11)4-6-14-10/h2-6,9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHTDGDONTPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C2=C(C=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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